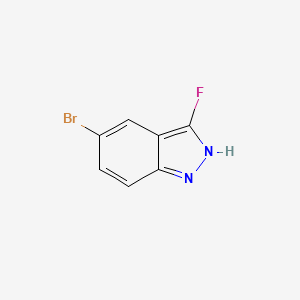

5-Brom-3-Fluor-1H-Indazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-3-fluoro-1H-indazole is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of bromine and fluorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

5-Bromo-3-Fluoro-1H-Indazole is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the cell cycle and DNA damage response, potentially leading to the treatment of diseases such as cancer .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-3-Fluoro-1H-Indazole are primarily those involved in cell cycle regulation and DNA damage response . By inhibiting CHK1 and CHK2 kinases, the compound can disrupt these pathways, leading to changes in cell proliferation and survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.47 (iLOGP) and 2.68 (XLOGP3) .

Result of Action

The molecular and cellular effects of 5-Bromo-3-Fluoro-1H-Indazole’s action are primarily related to its impact on cell cycle regulation and DNA damage response . By inhibiting CHK1 and CHK2 kinases, the compound can disrupt cell proliferation and survival, potentially leading to cell death . This makes it a potential candidate for the treatment of diseases such as cancer .

Action Environment

The action of 5-Bromo-3-Fluoro-1H-Indazole can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The compound’s stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

5-Bromo-3-fluoro-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including kinases and phosphatases, which are crucial in regulating cellular processes. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing downstream signaling pathways. For instance, 5-Bromo-3-fluoro-1H-indazole can act as an inhibitor of certain kinases, thereby modulating cell signaling and affecting cellular responses .

Cellular Effects

The effects of 5-Bromo-3-fluoro-1H-indazole on cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the phosphorylation status of key signaling molecules, thereby modulating pathways such as the MAPK/ERK pathway. Additionally, 5-Bromo-3-fluoro-1H-indazole has been observed to impact gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 5-Bromo-3-fluoro-1H-indazole exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, the compound may inhibit kinase activity by occupying the ATP-binding site, thereby preventing phosphorylation of substrate proteins. This inhibition can result in altered cellular functions and responses. Furthermore, 5-Bromo-3-fluoro-1H-indazole can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-fluoro-1H-indazole can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-3-fluoro-1H-indazole remains stable under certain conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 5-Bromo-3-fluoro-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects can be observed. These effects may include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

5-Bromo-3-fluoro-1H-indazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 5-Bromo-3-fluoro-1H-indazole .

Transport and Distribution

The transport and distribution of 5-Bromo-3-fluoro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via organic anion transporters and subsequently distributed to various organelles, influencing its biological activity .

Subcellular Localization

The subcellular localization of 5-Bromo-3-fluoro-1H-indazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-fluoro-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the bromination and fluorination of 1H-indazole. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of 5-bromo-3-fluoro-1H-indazole may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to minimize by-products and enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-3-fluoro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-bromo-1H-indazole

- 3-fluoro-1H-indazole

- 5-chloro-3-fluoro-1H-indazole

Comparison

Compared to its similar compounds, 5-bromo-3-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The dual halogenation can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Biologische Aktivität

5-Bromo-3-fluoro-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H4BrFN2

- SMILES : C1=CC2=NNC(=C2C=C1F)Br

- InChIKey : YIZLRCNXHKTBBK-UHFFFAOYSA-N

The compound features a bromine atom and a fluorine atom attached to an indazole ring, which contributes to its unique reactivity and biological interactions.

Target Interactions

5-Bromo-3-fluoro-1H-indazole primarily interacts with several key kinases, including:

- CHK1 and CHK2 Kinases : These are critical regulators in the DNA damage response pathway.

- SGK (Serum and Glucocorticoid-regulated Kinase) : Involved in cellular signaling pathways.

Mode of Action

The compound functions by inhibiting or modulating the activity of these kinases, thereby influencing cell cycle regulation and apoptosis. This modulation can lead to altered cellular responses to stress and damage, making it a potential candidate for cancer treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-Bromo-3-fluoro-1H-indazole. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

These results indicate that the compound can effectively inhibit cell proliferation in a dose-dependent manner.

Antimicrobial Activity

In addition to its anticancer effects, 5-Bromo-3-fluoro-1H-indazole has shown promise as an antimicrobial agent. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with notable results:

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial therapies.

Study on Antitumor Activity

A recent study investigated the antitumor activity of derivatives of 5-Bromo-3-fluoro-1H-indazole. The results demonstrated that certain modifications to the indazole structure enhanced its efficacy against Hep-G2 cells, with some derivatives showing IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

Research on Antimicrobial Properties

Another research effort focused on the antimicrobial properties of this compound revealed its potential as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs, highlighting the need for further investigation into its clinical applications .

Pharmacokinetics

Predictions suggest that 5-Bromo-3-fluoro-1H-indazole possesses high gastrointestinal absorption and can cross the blood-brain barrier (BBB). This characteristic is advantageous for therapeutic applications targeting central nervous system disorders or cancers .

Eigenschaften

IUPAC Name |

5-bromo-3-fluoro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAXEFQRZVEQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.